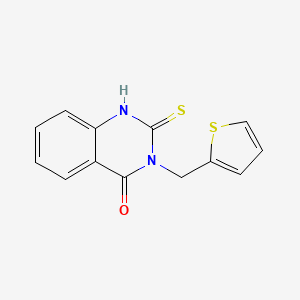

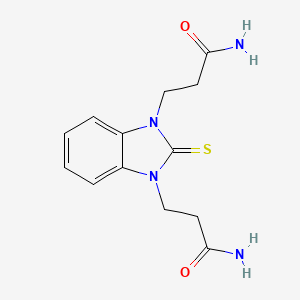

![molecular formula C15H25N3 B5768574 4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5768574.png)

4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylaniline, also known as N,N-dimethyl-4-(piperidin-4-yl)-aniline (DMPP), is an organic compound that is widely used in scientific research. It is a tertiary amine that has a piperidine ring and a dimethylamino group attached to an aniline ring. DMPP is a potent and selective agonist of α7 nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the central nervous system (CNS) and peripheral nervous system (PNS).

Mecanismo De Acción

DMPP binds to the orthosteric site of α7 nAChRs, which is located at the interface between the α7 subunits. The binding of DMPP induces a conformational change in the receptor that leads to the opening of the ion channel pore and the influx of cations such as calcium and sodium. This triggers a cascade of downstream signaling events, including the activation of protein kinases, phospholipases, and transcription factors. The activation of α7 nAChRs by DMPP can also modulate the activity of other receptors and ion channels, such as NMDA receptors, GABA receptors, and voltage-gated calcium channels.

Biochemical and Physiological Effects:

DMPP has been shown to have diverse biochemical and physiological effects, depending on the experimental conditions and the cell type or tissue being studied. In general, DMPP can enhance synaptic transmission, promote neuroprotection, and modulate inflammation and immune responses. For example, DMPP can increase the release of acetylcholine and glutamate in the hippocampus, leading to improved learning and memory performance. DMPP can also protect neurons from oxidative stress and excitotoxicity, which are common causes of neurodegeneration. Moreover, DMPP can suppress the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, by immune cells such as microglia and macrophages.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DMPP has several advantages as a research tool compound, including its high potency and selectivity for α7 nAChRs, its well-characterized pharmacology and mechanism of action, and its availability and affordability. DMPP can be easily synthesized or purchased from commercial suppliers. Moreover, DMPP can be used in a wide range of experimental systems, from in vitro cell cultures to in vivo animal models. However, DMPP also has some limitations that need to be considered. For example, DMPP has a short half-life in vivo, which limits its usefulness in long-term studies. Moreover, DMPP can activate other nAChRs or non-nicotinic receptors at high concentrations, which can lead to off-target effects.

Direcciones Futuras

DMPP has the potential to be developed as a therapeutic agent for various CNS and PNS disorders, such as Alzheimer's disease, schizophrenia, chronic pain, and inflammatory bowel disease. Several studies have shown that DMPP can improve cognitive function, reduce pain sensitivity, and attenuate inflammation in animal models of these diseases. However, further preclinical and clinical studies are needed to evaluate the safety and efficacy of DMPP in humans. Moreover, DMPP can be used as a lead compound for the development of novel α7 nAChR agonists or allosteric modulators with improved pharmacokinetic and pharmacodynamic properties. These compounds could be used as research tools or therapeutic agents for a wide range of diseases.

Métodos De Síntesis

DMPP can be synthesized by the reaction of 4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylanilineaniline with 4-chloromethylpiperidine in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the piperidine ring attacks the electrophilic carbon atom of the chloromethyl group, leading to the formation of the piperazinylmethyl group. The resulting product is then purified by column chromatography or recrystallization to obtain DMPP as a white crystalline solid with a melting point of 139-141 °C.

Aplicaciones Científicas De Investigación

DMPP has been extensively used in scientific research as a tool compound to investigate the function and pharmacology of α7 nAChRs. These receptors are known to play a critical role in various physiological and pathological processes, including learning and memory, pain perception, inflammation, and neurodegeneration. DMPP can activate α7 nAChRs with high potency and selectivity, leading to the modulation of intracellular signaling pathways and the release of neurotransmitters such as acetylcholine, glutamate, and dopamine. DMPP has been used in a wide range of experimental paradigms, including electrophysiology, calcium imaging, behavioral assays, and molecular biology techniques.

Propiedades

IUPAC Name |

4-[(4-ethylpiperazin-1-yl)methyl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3/c1-4-17-9-11-18(12-10-17)13-14-5-7-15(8-6-14)16(2)3/h5-8H,4,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHXSKKIIPIJBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5257350 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

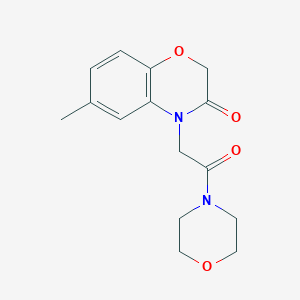

![methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate](/img/structure/B5768496.png)

![2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5768508.png)

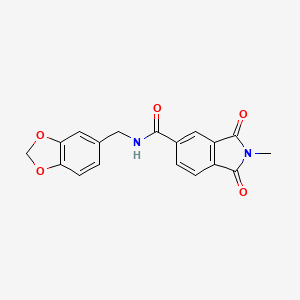

![N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5768524.png)

![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5768530.png)

![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5768557.png)

![3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid](/img/structure/B5768562.png)

![(4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5768583.png)

![spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide](/img/structure/B5768585.png)

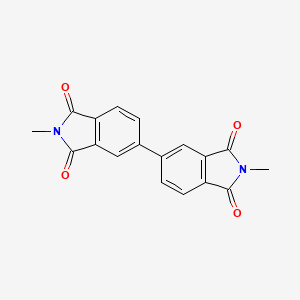

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5768591.png)